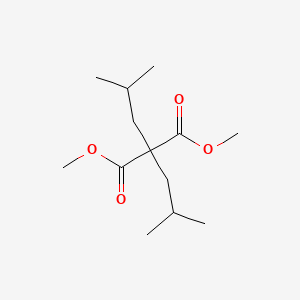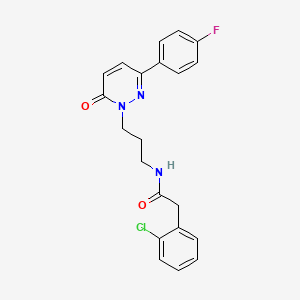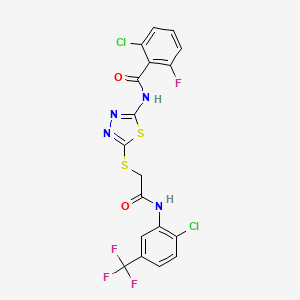
Dimethyl 2,2-diisobutylmalonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,2-diisobutylmalonate is an organic compound with the molecular formula C13H24O4 . It is also known as Dimethyl (2-methylpropyl)malonate .
Molecular Structure Analysis
The molecular structure of Dimethyl 2,2-diisobutylmalonate consists of 13 carbon atoms, 24 hydrogen atoms, and 4 oxygen atoms . The InChI code for this compound is1S/C13H24O4/c1-9(2)7-13(8-10(3)4,11(14)16-5)12(15)17-6/h9-10H,7-8H2,1-6H3 . Physical And Chemical Properties Analysis
Dimethyl 2,2-diisobutylmalonate is a colorless to light-yellow liquid . Its molecular weight is 244.33 g/mol . The compound has a topological polar surface area of 52.6 Ų .Scientific Research Applications
Synthesis of Bioactive Molecules
Dimethyl 2,2-diisobutylmalonate is used in the synthesis of bioactive molecules. Its structure serves as a building block in the construction of complex molecules with potential therapeutic applications. For instance, it can be used to synthesize analogs of biologically active peptides .
Chemical Synthesis
This malonate derivative is valuable in chemical synthesis, particularly in organic chemistry, where it can be used to introduce diisobutyl side chains into a molecule. This can significantly alter the physical and chemical properties of the synthesized compounds .
Pharmaceutical Research
The pharmaceutical industry can utilize Dimethyl 2,2-diisobutylmalonate in drug design and discovery. Its molecular framework can be modified to create new drug candidates with specific pharmacological effects .
Food Industry Applications
Though not directly related to food, derivatives of Dimethyl 2,2-diisobutylmalonate could be explored for their antioxidant and antibacterial properties, potentially serving as natural preservatives in food products .
Safety and Hazards
Dimethyl 2,2-diisobutylmalonate is associated with several hazards. It has been classified under GHS07 and carries the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .
properties
IUPAC Name |
dimethyl 2,2-bis(2-methylpropyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-9(2)7-13(8-10(3)4,11(14)16-5)12(15)17-6/h9-10H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSDGXIKDYLSHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(C)C)(C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2,2-diisobutylmalonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-difluorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2874435.png)
![Potassium;trifluoro-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]boranuide](/img/structure/B2874436.png)


![6-(4-Chlorophenyl)-2-[1-(1H-pyrazole-5-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2874442.png)

![2-(6-chloro-3-oxo-2-(o-tolyl)-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2874447.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide](/img/structure/B2874448.png)
![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2874449.png)
![(E)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2874450.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2874451.png)
![3-Methyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one](/img/structure/B2874454.png)
![1-[(2-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2874455.png)
